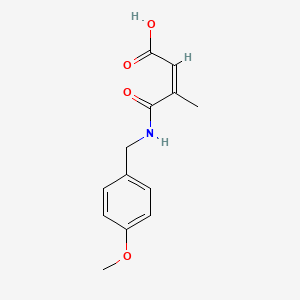

(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid

Description

Research Background

(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid (molecular formula C₁₃H₁₅NO₃, molecular weight 233.26 g/mol) features a conjugated enaminone core (C=C-N-C=O) fused with a methyl-substituted oxobut-2-enoic acid moiety. The stereochemistry at the C3 position (Z-configuration) creates distinct electronic properties through conjugation between the amino group and carbonyl functionalities. X-ray crystallographic studies of analogous enaminones reveal planar configurations that facilitate π-orbital overlap, enhancing stability and enabling participation in cycloaddition reactions. The 4-methoxybenzyl substituent introduces both steric bulk and electron-donating character, factors that influence both synthetic accessibility and potential biological interactions.

Significance in Chemical Research

This compound's significance stems from three structural features:

- Enaminone Reactivity : The conjugated N-C=C-O system enables diverse reactivity patterns, including:

Chiral Complexity : The Z-configuration at C3 creates a stereogenic center that could serve as a template for asymmetric synthesis. Recent work demonstrates that similar β-enamino acids undergo diastereoselective cyclizations with up to 97:3 enantiomeric ratios under optimized conditions.

Functional Group Compatibility : The carboxylate group permits derivatization through standard peptide coupling strategies, while the methoxybenzyl group offers orthogonal protection/deprotection opportunities.

Table 1 compares key structural features with related compounds:

Historical Context of Similar Structural Compounds

The development of enaminone chemistry traces back to the 1970s with the discovery of their role as versatile synthons. Key milestones include:

- 1980s : Recognition of enaminones as synthetic equivalents of β-diketones in heterocyclic synthesis

- 1995 : First catalytic asymmetric synthesis of β-enamino esters using chiral Lewis acids

- 2006 : Mechanistic studies revealing halogen-mediated cyclization pathways for bicyclic enaminones

- 2015 : Development of flow chemistry approaches for continuous enaminone production

The 4-methoxybenzyl group appears in pharmacological agents like zolmitriptan (migraine treatment) and tasimelteon (circadian rhythm regulator), though its incorporation into enaminone systems remains underexplored.

Research Questions and Objectives

Current research priorities include:

- Developing stereocontrolled synthetic routes that preserve the Z-configuration during scale-up

- Elucidating the compound's tautomeric equilibrium in different solvent systems

- Investigating its potential as a dienophile in asymmetric Diels-Alder reactions

- Characterizing metal coordination complexes for catalytic applications

- Exploring enzymatic compatibility for prodrug development

Theoretical Framework

Three theoretical models guide current investigations:

Frontier Molecular Orbital Theory : Predicts reactivity patterns based on HOMO-LUMO interactions between the enaminone's π-system and reaction partners. Computational studies suggest a LUMO energy of -1.8 eV, ideal for nucleophilic attacks.

Tautomeric Equilibrium Model :

$$

\text{Enaminone} \rightleftharpoons \text{β-Imino ketone} \quad \Delta G^\circ = +2.1\ \text{kcal/mol (calculated)}

$$

Solvent dielectric constant (ε) significantly impacts equilibrium position.Steric Effects of 4-Methoxybenzyl Group :

- Hammett substituent constant (σ) = -0.27 (electron-donating)

- Taft steric parameter (Eₛ) = 1.75 (moderately bulky)

Properties

IUPAC Name |

(Z)-4-[(4-methoxyphenyl)methylamino]-3-methyl-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-9(7-12(15)16)13(17)14-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16)/b9-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVIKTDSXGOLKU-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C(=O)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C(=O)NCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid, also known by its CAS number 868153-60-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is C13H15NO4, with a molecular weight of 249.26 g/mol. The compound features a methoxy group which may influence its biological activity and solubility.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzylamine with appropriate α,β-unsaturated carbonyl compounds. The detailed synthetic route can be found in various chemical literature, highlighting the reaction conditions and yields achieved .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the proliferation of A549 lung cancer cells in vitro.

Table 1: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Induction of apoptosis |

| Control (DMSO) | N/A | N/A |

The IC50 value indicates the concentration required to inhibit cell viability by 50%. The mechanism involves the induction of apoptosis, as evidenced by increased caspase activity in treated cells .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial activity. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Staphylococcus aureus

| Compound | Minimum Inhibitory Concentration (MIC) | Strain Tested |

|---|---|---|

| This compound | 8 µg/mL | MRSA |

| Control (Vancomycin) | 1 µg/mL | MRSA |

The compound demonstrated a MIC value of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating it possesses significant antimicrobial properties .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, supporting its use as a potential therapeutic agent for lung cancer treatment.

- Case Study on Antimicrobial Resistance : Another investigation assessed the efficacy of the compound against various resistant bacterial strains, confirming its ability to inhibit growth effectively and suggesting further development into a clinical antimicrobial agent.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Properties

Research indicates that (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid exhibits significant anti-cancer properties. It has been studied for its ability to inhibit the proliferation of cancer cells and induce apoptosis. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and growth.

Case Studies

A notable study demonstrated that this compound effectively reduced tumor size in xenograft models of breast cancer. The results showed a decrease in cell viability by over 50% at concentrations as low as 10 µM, highlighting its potency as a potential therapeutic agent against breast cancer .

2. Mechanism of Action

The compound operates through the inhibition of specific enzymes involved in cancer cell metabolism. It has been shown to interfere with the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to cancer progression. This inhibition leads to increased acetylation of histones, resulting in the reactivation of tumor suppressor genes .

Cosmetic Formulations

1. Skin Benefits

In addition to its medicinal applications, this compound is being explored for its benefits in cosmetic formulations. Its antioxidant properties make it a valuable ingredient for skin care products aimed at reducing oxidative stress and improving skin health.

Formulation Studies

Recent studies have evaluated the incorporation of this compound into topical formulations, demonstrating enhanced skin penetration and bioavailability. The use of advanced delivery systems, such as liposomes, has been suggested to optimize the efficacy of this compound in cosmetic applications .

Comparative Data Table

Comparison with Similar Compounds

Key Observations :

- The 4-methoxybenzylamino group in the target compound introduces steric bulk and electron-donating effects compared to the 4-acetylphenylamino group in ’s compound, which is electron-withdrawing. This difference likely impacts hydrogen-bonding capacity and solubility.

Physicochemical Properties

Data from analogs suggest substituents significantly influence melting points, solubility, and spectral properties:

Analysis :

- The acetyl group in ’s compound likely contributes to its higher melting point (217–220°C) compared to the target compound’s inferred lower range, as electron-withdrawing groups enhance crystallinity.

- The piperazinyl substituent in ’s compound improves water solubility due to its basic nitrogen atoms, whereas the target compound’s methoxybenzyl group may reduce solubility in aqueous media.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions between activated carbonyl intermediates and amino-containing aromatic moieties. For example, analogous structures (e.g., (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid) are prepared using stoichiometric control of reagents like 4-methylaniline and maleic anhydride derivatives under reflux in aprotic solvents (e.g., DMF or THF) . Reaction optimization includes pH adjustments (neutral to slightly acidic) and temperature gradients (60–80°C) to enhance yield and stereoselectivity .

Q. How can the solubility of this compound be characterized for experimental workflows?

- Methodological Answer : Solubility profiling should employ gravimetric analysis or UV-Vis spectrophotometry in polar (water, ethanol) and non-polar solvents (hexane, DCM). For structurally related compounds (e.g., (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid), water insolubility necessitates the use of co-solvents like DMSO or acetone for biological assays . Solubility parameters (Hansen solubility parameters) can predict compatibility with formulation matrices .

Advanced Research Questions

Q. What analytical techniques are recommended for resolving structural tautomerism in this compound?

- Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) can be analyzed via:

- NMR Spectroscopy : and NMR in DMSO-d6 to detect proton shifts associated with tautomeric states (e.g., downfield peaks for enolic protons at δ 10–12 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks to confirm dominant tautomers .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict thermodynamic stability of tautomers .

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential enzyme inhibition?

- Methodological Answer :

- Enzyme Assays : Test inhibitory activity against targets like cytochrome P450 isoforms (CYP2B6, CYP3A4) using fluorogenic substrates (e.g., 7-ethoxy-4-trifluoromethylcoumarin) .

- Kinetic Studies : Determine (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to active sites (e.g., CYP450 heme domain) .

Q. What strategies mitigate batch-to-batch variability in biological activity data?

- Methodological Answer :

- Purity Standardization : HPLC-UV/ELSD (C18 columns, acetonitrile/water gradients) to ensure ≥95% purity .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .

- Bioassay Reproducibility : Include positive controls (e.g., ketoconazole for CYP450 assays) and normalize activity to internal standards .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported dissociation constants (pKa) for this compound?

- Methodological Answer :

- Titration Methods : Use potentiometric titration in non-aqueous media (e.g., DMSO/water mixtures) to measure pKa, as aqueous insolubility may skew results .

- Spectrophotometric pKa : Monitor UV absorbance shifts (e.g., 250–300 nm) at varying pH levels to cross-validate values .

- Inter-lab Validation : Compare methodologies (e.g., capillary electrophoresis vs. titration) to identify systematic errors .

Q. What computational approaches validate experimental spectral data (e.g., IR, NMR)?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate IR spectra (vibrational modes) and NMR chemical shifts (GIAO method) using Gaussian or ORCA software .

- Spectral Database Cross-Reference : Match experimental data to databases like PubChem or NIST Chemistry WebBook for analogous compounds .

Safety and Handling

Q. What safety protocols are critical for handling this compound’s amine functionalities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.